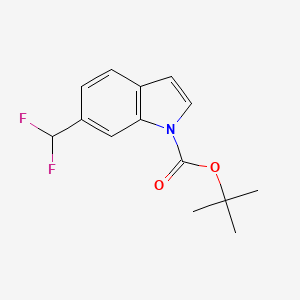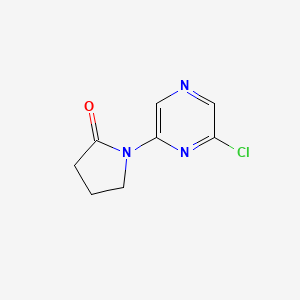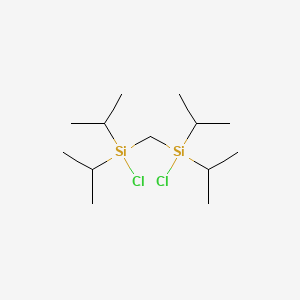
Bis(chlorodiisopropylsilyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(chlorodiisopropylsilyl)methane: is a chemical compound with the molecular formula C13H30Cl2Si2 and a molecular weight of 313.45 g/mol . It is a silane derivative, characterized by the presence of two chlorodiisopropylsilyl groups attached to a central methane carbon atom. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(chlorodiisopropylsilyl)methane typically involves the reaction of chlorodiisopropylsilane with methylene chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions: Bis(chlorodiisopropylsilyl)methane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form polysiloxanes or other silicon-based polymers.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride or boron trifluoride, are often used to catalyze the reactions.
Solvents: Organic solvents, such as dichloromethane or toluene, are typically used to dissolve the reactants and facilitate the reactions.
Major Products Formed:
Substituted Silanes: Depending on the nucleophile used, various substituted silanes can be formed.
Silanols: Hydrolysis of the compound leads to the formation of silanols.
Polysiloxanes: Condensation reactions result in the formation of polysiloxanes or other silicon-based polymers.
科学的研究の応用
Chemistry: Bis(chlorodiisopropylsilyl)methane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes, which are important in materials science and polymer chemistry.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as biocompatible materials. The compound’s ability to form stable silicon-carbon bonds makes it valuable in the design of novel biomaterials.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in coatings, adhesives, and sealants, where they impart desirable properties such as water repellency and thermal stability.
作用機序
The mechanism of action of bis(chlorodiisopropylsilyl)methane involves its ability to undergo various chemical transformations, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of new silicon-carbon or silicon-oxygen bonds. In hydrolysis reactions, the compound reacts with water to form silanols and hydrochloric acid, which can further participate in condensation reactions to form polysiloxanes.
類似化合物との比較
Bis(trimethylsilyl)methane: A similar compound with trimethylsilyl groups instead of chlorodiisopropylsilyl groups.
Bis(dimethylsilyl)methane: Another related compound with dimethylsilyl groups.
Bis(phenylsilyl)methane: A compound with phenylsilyl groups.
Uniqueness: Bis(chlorodiisopropylsilyl)methane is unique due to the presence of chlorodiisopropylsilyl groups, which impart specific reactivity and properties. The bulky isopropyl groups provide steric hindrance, affecting the compound’s reactivity and stability. Additionally, the chlorine atoms offer sites for further functionalization, making it a versatile precursor in organic synthesis.
特性
分子式 |
C13H30Cl2Si2 |
|---|---|
分子量 |
313.5 g/mol |
IUPAC名 |
chloro-[[chloro-di(propan-2-yl)silyl]methyl]-di(propan-2-yl)silane |
InChI |
InChI=1S/C13H30Cl2Si2/c1-10(2)16(14,11(3)4)9-17(15,12(5)6)13(7)8/h10-13H,9H2,1-8H3 |
InChIキー |
PCMNESDWYJJSOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C[Si](C(C)C)(C(C)C)Cl)(C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



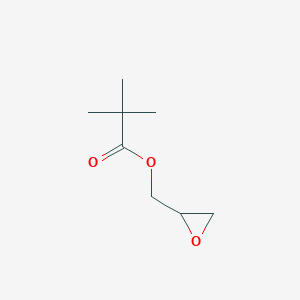
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
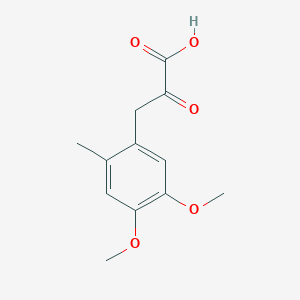
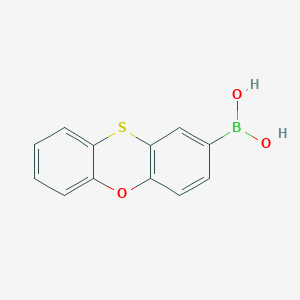

![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)

